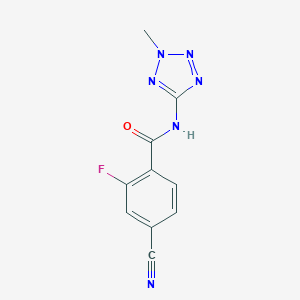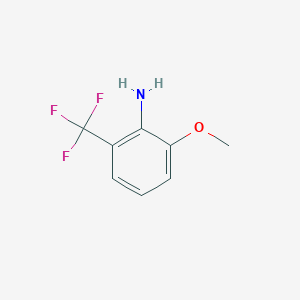
3-(Bromomethyl)-2-chloropyridine
概要
説明
“3-(Bromomethyl)-2-chloropyridine” is likely a derivative of pyridine, which is a basic heterocyclic organic compound. The molecule consists of a pyridine ring, which is structurally related to benzene, with one methylene bridge (-CH2-) substituted by a bromine atom and a chlorine atom substituted at the 2nd position of the pyridine ring .
Synthesis Analysis
The synthesis of such a compound might involve electrophilic aromatic substitution reactions, where a bromomethyl group and a chlorine are introduced into the pyridine ring. The exact method would depend on the starting materials and the specific conditions .Molecular Structure Analysis
The molecule likely has a planar structure due to the sp2 hybridization of the atoms in the pyridine ring. The bromomethyl group is likely to project out of this plane .Chemical Reactions Analysis
As a halogenated compound, “3-(Bromomethyl)-2-chloropyridine” might undergo various reactions including nucleophilic substitution or elimination reactions. The bromomethyl group could potentially act as a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Bromomethyl)-2-chloropyridine” would depend on its structure. As a halogenated aromatic compound, it is likely to be relatively stable. It might have a relatively high boiling point due to the presence of the aromatic ring and halogen atoms .科学的研究の応用
X-ray Structure Analysis
The structure of compounds related to 3-(Bromomethyl)-2-chloropyridine, like 3-bromomethyl-2-chloro-quinoline, has been studied using X-ray crystallography. These studies reveal details about their crystal structures, including unit cell parameters and intramolecular interactions, which are crucial for understanding the compound's chemical behavior and potential applications (Kant, Kohli, Chhajer, Malathi, & Mohan, 2010).
Catalyzed Amination
Selective amination of compounds like 5-bromo-2-chloropyridine has been catalyzed using palladium complexes. This process demonstrates high yields and chemoselectivity, indicating potential for efficient synthesis methods in pharmaceuticals and other chemical industries (Ji, Li, & Bunnelle, 2003).
Vibrational Spectra and Theoretical Calculations
The vibrational spectra of chloro- and bromopyridines have been recorded and assigned, with theoretical calculations (Density Functional Theory) providing excellent agreement with experimental values. These studies aid in understanding the molecular structure and properties of these compounds, which is valuable for various chemical applications (Boopalachandran, Sheu, & Laane, 2012).
Synthesis of Hyperbranched Polyelectrolytes
The synthesis of new hyperbranched polyelectrolytes from compounds like 3,5-bis(bromomethyl)pyridine demonstrates the potential of these compounds in creating novel materials with unique properties, such as electrical conductivity or chemical reactivity (Monmoton, Lefebvre, & Fradet, 2008).
Total Synthesis of Natural Alkaloids
Compounds derived from 3-bromo-2-(bromomethyl)pyridine have been used in the synthesis of natural alkaloids like variolin B. This showcases the role of such compounds in complex organic syntheses, particularly in pharmaceutical research (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).
作用機序
Target of Action
Brominated compounds like 3-bromopyruvic acid (3bp), which bears structural similarity to 3-(bromomethyl)-2-chloropyridine, have been shown to target the enzyme glyceraldehyde-3-phosphate dehydrogenase . This enzyme plays a crucial role in the glycolytic pathway, which is essential for energy production in cells .
Mode of Action
Brominated compounds are known to be strong alkylating agents . Alkylation typically involves the transfer of an alkyl group from the alkylating agent to a target molecule, which can lead to changes in the target molecule’s structure and function. In the case of 3BP, it inhibits the activity of its target enzyme, disrupting the glycolytic pathway .
Biochemical Pathways
Disruption of this pathway could have downstream effects on cellular energy production and other processes dependent on the products of glycolysis .
Pharmacokinetics
For instance, halomon, a brominated compound, has been studied in mice after various routes of administration . Such studies can provide insights into the potential ADME properties of 3-(Bromomethyl)-2-chloropyridine.
Result of Action
This could potentially lead to cell death, particularly in cells that rely heavily on glycolysis for energy production .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(bromomethyl)-2-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHDPMALJLPDBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596595 | |
| Record name | 3-(Bromomethyl)-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-2-chloropyridine | |
CAS RN |
111108-72-6 | |
| Record name | 3-(Bromomethyl)-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromomethyl)-2-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



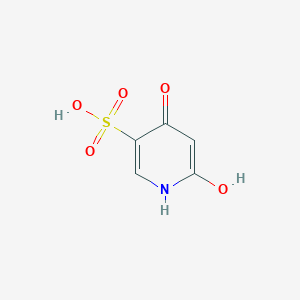
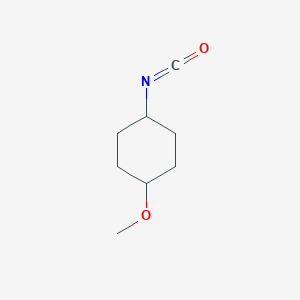

![Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B181434.png)
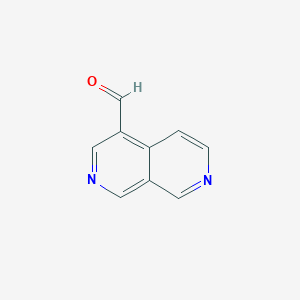

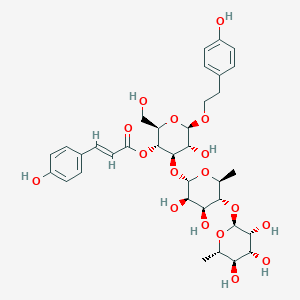
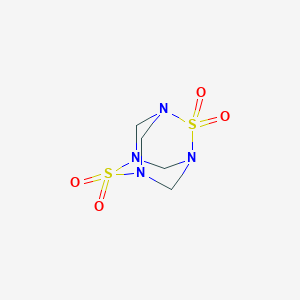
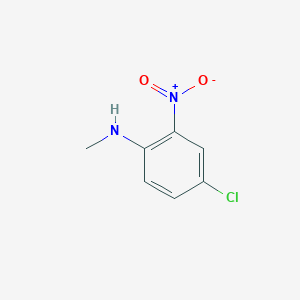
![4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B181448.png)
